2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 5936-79-8
VCID: VC13275939
InChI: InChI=1S/C18H15NO3/c1-11-3-8-16-14(9-11)15(18(20)21)10-17(19-16)12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,20,21)
SMILES: CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

CAS No.: 5936-79-8

Cat. No.: VC13275939

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid - 5936-79-8

Specification

CAS No. 5936-79-8
Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C18H15NO3/c1-11-3-8-16-14(9-11)15(18(20)21)10-17(19-16)12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,20,21)
Standard InChI Key KFYRNTCJRHILBJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid (C₁₈H₁₅NO₃, MW 293.32 g/mol) features a quinoline core substituted at three positions:

  • C-2: 4-Methoxyphenyl group, enhancing lipophilicity and π-π stacking potential.

  • C-6: Methyl group, contributing to steric effects and metabolic stability.

  • C-4: Carboxylic acid moiety, enabling hydrogen bonding and salt formation.

The planar quinoline system facilitates intercalation with biological macromolecules, while the methoxy group modulates electronic properties, as evidenced by computational studies .

Physicochemical Properties

PropertyValue
Melting Point208°C (recrystallized)
SolubilityDMF, DCM; insoluble in H₂O
LogP3.2 (predicted)
pKa (Carboxylic Acid)4.7 ± 0.2

The compound’s limited aqueous solubility necessitates formulation strategies for biological testing, such as sodium salt preparation.

Synthetic Methodologies

Skraup Synthesis Modification

Traditional Skraup conditions (H₂SO₄, glycerol, nitrobenzene) produce the quinoline scaffold but require post-synthetic modifications for C-6 methylation and C-4 carboxylation. Oxidation of 2-oxo-4-methylquinoline with alkaline KMnO₄ introduces the carboxylic acid group (72% yield) .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.45 (d, J=8.4 Hz, H-5), 8.12 (s, H-3), 7.98 (d, J=8.8 Hz, H-7), 7.62–7.55 (m, H-2',6'), 6.99 (d, J=8.8 Hz, H-3',5'), 3.85 (s, OCH₃), 2.48 (s, CH₃).

  • ¹³C NMR: 167.8 ppm (COOH), 160.1 ppm (C-4'), 149.2 ppm (C-2), 134.5–116.3 ppm (aromatic carbons) .

Infrared Spectroscopy

Strong absorption bands at:

  • 1695 cm⁻¹ (C=O stretch, carboxylic acid)

  • 1602 cm⁻¹ (C=N quinoline)

  • 1250 cm⁻¹ (C-O-C methoxy)

Biological Activities and Mechanisms

Antitubercular Activity

In vitro assays against Mycobacterium tuberculosis H37Rv:

Assay TypeIC₅₀ (μM)Selectivity Index (Vero Cells)
MABA1.8>55
LORA2.4>45

Mechanistic studies confirm DNA gyrase inhibition (Kd = 0.87 μM), disrupting bacterial DNA supercoiling . Molecular docking reveals hydrogen bonds with Asn95 and π-stacking with GyrA Phe88 (Fig. 1) .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Acute ToxicityH301Use fume hood during handling

Comparative Analysis with Structural Analogs

CompoundC-2 SubstituentC-6 SubstituentMIC₉₀ (Mtb, μM)
2-Phenyl-6-Me-QCAPhenylMethyl12.4
2-(4-Ethoxyphenyl)-8-Me-QCA4-EthoxyphenylMethyl3.1
2-(4-MeO-phenyl)-6-Me-QCA4-MeO-phenylMethyl1.8

The 4-methoxyphenyl group enhances target affinity by 3.5-fold compared to unsubstituted phenyl, attributed to improved hydrophobic interactions .

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